7-(1-methyl-2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves redox reactions or multicomponent reactions. For instance, the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate results in 1,2-dihydrothieno[2,3-c]chromen-4-ones, showcasing the reactivity of similar chromen-2-one frameworks under specific conditions (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Moreover, 2-trifluoromethyl-4H-chromen-4-imines react with malonic acid, yielding 2-trifluoromethyl-2-methylchroman-4-ones, indicating a pathway for introducing substituents at the chroman-4-one ring (Sosnovskikh & Usachev, 2002).
Molecular Structure Analysis
The structure of chromen-2-one derivatives has been extensively studied, revealing insights into their molecular configuration and crystallography. For example, X-ray diffraction studies provide detailed information on molecular orientation, hydrogen bonding, and supramolecular architecture, critical for understanding the compound's chemical behavior and interactions (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromen-2-one compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. This includes cyclocondensation reactions, which are pivotal for synthesizing complex molecular structures from simpler precursors. The reactivity towards different reagents, such as hydrazine, further demonstrates their capability to undergo nucleophilic substitution and other transformation reactions, leading to a diverse array of functionalized products (Sosnovskikh, Usachev, & Vorontsov, 2002).
properties
IUPAC Name |
7-(3-oxobutan-2-yloxy)-4-(trifluoromethyl)chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4/c1-7(18)8(2)20-9-3-4-10-11(14(15,16)17)6-13(19)21-12(10)5-9/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGJBVGUKHHJPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.